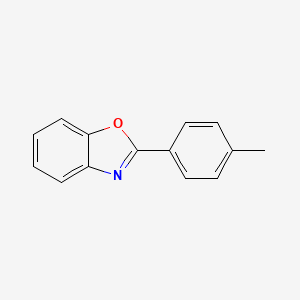

2-(p-tolyl)benzoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMZWCTVPHAOJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052575 | |

| Record name | 2-(4-Methylphenyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835-71-2 | |

| Record name | 2-(4-Methylphenyl)benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=835-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-p-Tolylbenzoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000835712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2-(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-Methylphenyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-p-tolylbenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-P-TOLYLBENZOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1I691076X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(p-tolyl)benzoxazole CAS number and properties

An In-depth Technical Guide to 2-(p-tolyl)benzoxazole: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical compound this compound. We will delve into its core properties, established synthesis protocols, spectroscopic signature, and its burgeoning applications in medicinal chemistry, providing the field-proven insights necessary for its effective utilization in a laboratory setting.

Introduction: The Significance of the Benzoxazole Scaffold

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with the benzoxazole nucleus being a particularly "privileged" scaffold.[1] This structure, consisting of a benzene ring fused to an oxazole ring, is found in numerous pharmaceutically active compounds, conferring a wide spectrum of biological activities.[2][3] These activities range from antimicrobial and anticancer to anti-inflammatory and neuroprotective effects.[2][4]

This compound, a derivative featuring a p-tolyl group at the 2-position, serves as both a valuable research chemical and a key building block for more complex bioactive molecules.[5] Understanding its fundamental characteristics is paramount for any researcher aiming to leverage its potential in drug discovery and materials science.

Core Properties and Identification

Precise identification and understanding of a compound's physicochemical properties are the foundation of any scientific investigation. This compound is typically supplied as a yellow to off-white solid.[6][7]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| CAS Number | 835-71-2 | [5][6][8] |

| Molecular Formula | C₁₄H₁₁NO | [5][6][8] |

| Molecular Weight | 209.25 g/mol | [6][7] |

| Appearance | White to Light yellow powder to crystal | [6][7] |

| Melting Point | 111 - 117 °C | [6][7] |

| Boiling Point | 196 °C @ 20 Torr; 309 °C @ 760 Torr | [6][9] |

| Purity | Typically ≥95% (GC) | [7][8] |

| Synonyms | 2-(4-Methylphenyl)benzoxazole; 2-p-Tolylbenzoxazole | [5][7][8] |

Synthesis Methodology: A Protocol for Success

The construction of the 2-aryl benzoxazole core is a well-established transformation in organic chemistry. Common strategies include the transition metal-catalyzed cyclization of o-haloanilides and, more frequently, the condensation of a 2-aminophenol with an aromatic aldehyde or carboxylic acid under oxidative or acidic conditions.[4] The latter approach is often favored for its operational simplicity and accessibility of starting materials.

Experimental Protocol: Synthesis via Condensation of 2-Aminophenol and p-Toluic Acid

This protocol describes a common and reliable method for the synthesis of this compound. The causality behind this choice lies in its high efficiency and the stability of the starting materials. The use of an acid catalyst like polyphosphoric acid (PPA) facilitates both the initial amide formation and the subsequent dehydrative cyclization in a one-pot procedure.

Materials:

-

2-Aminophenol

-

p-Toluic acid

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1.0 eq) and p-toluic acid (1.05 eq).

-

Acid Addition: Carefully add polyphosphoric acid (PPA) to the flask in sufficient quantity to ensure the mixture can be stirred effectively (typically 10-15 times the weight of the 2-aminophenol). PPA acts as both the solvent and the dehydrating acid catalyst.

-

Heating: Heat the reaction mixture to 180-200 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy for the intramolecular cyclization. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to approximately 80-100 °C. Carefully and slowly pour the reaction mixture onto crushed ice or into cold water with stirring. This hydrolyzes the PPA and precipitates the crude product.

-

Neutralization & Filtration: Neutralize the acidic aqueous slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. This step is critical to remove any residual acid. Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the crude product on the filter with copious amounts of deionized water to remove inorganic salts.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: One-pot synthesis workflow for this compound.

Spectroscopic Profile

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Bands | Assignment |

| ¹H NMR | ~8.1 ppm (d, 2H)~7.7-7.3 ppm (m, 6H)~2.4 ppm (s, 3H) | Aromatic protons ortho to benzoxazole NOther aromatic protonsMethyl (tolyl) protons |

| ¹³C NMR | ~163 ppm~151, ~142 ppm~130-110 ppm~21 ppm | C2 carbon of benzoxazoleQuaternary carbons of benzoxazoleAromatic CH carbonsMethyl (tolyl) carbon |

| FT-IR (cm⁻¹) | ~1620-1600~1570-1550~1250-1230~3080-3030 | Aromatic C=C stretchingC=N stretching (oxazole ring)Asymmetric C-O-C stretchingAromatic C-H stretching |

| Mass Spec. | m/z 209.08 [M]⁺m/z 180.07 [M-CHO]⁺ | Molecular IonFragment from loss of CHO |

Applications in Research and Drug Development

The 2-substituted benzoxazole scaffold is a prolific pharmacophore due to its ability to participate in various non-covalent interactions with biological targets.[4] Derivatives have demonstrated a vast array of pharmacological activities.

-

Antimicrobial Agents: The benzoxazole core is present in compounds that show potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][4] Some studies suggest that these compounds may act as DNA gyrase inhibitors.[4]

-

Anticancer Agents: Numerous 2-aryl benzoxazole derivatives have been synthesized and evaluated for their antiproliferative activity against a range of human cancer cell lines.[2][12] Their mechanisms often involve the inhibition of key enzymes like topoisomerases or protein kinases.[12]

-

Neurodegenerative Disease Research: 2-arylbenzoxazoles have been identified as promising scaffolds for the development of antagonists for the adenosine A₂A receptor.[13] Antagonism of this receptor is a therapeutic strategy being explored for the treatment of Parkinson's and Alzheimer's diseases.[13]

-

Chemical Probe and Materials Science: The rigid, planar, and electron-rich nature of the benzoxazole system makes it an attractive component for fluorescent probes and organic electronic materials.[3]

Pharmacological Landscape of the Benzoxazole Core

Caption: Diverse biological activities of the benzoxazole scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. It should only be handled by trained personnel familiar with its potential hazards.

-

Hazards: The compound is known to cause skin irritation (H315) and serious eye irritation (H319). It may also be harmful if swallowed.[9]

-

Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Ensure work is conducted in a well-ventilated fume hood. Wash hands and exposed skin thoroughly after handling.

-

Storage: this compound is noted to be air-sensitive.[7][14] It should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a dry and dark place.[6][7][15]

Conclusion

This compound is more than just a catalog chemical; it is a versatile and valuable molecule for the modern research scientist. Its straightforward synthesis, stable nature, and position as a key intermediate for biologically active compounds make it a staple in medicinal chemistry libraries. This guide has provided the core technical knowledge—from its fundamental properties and synthesis to its applications and safe handling—required to confidently and effectively incorporate this compound into advanced research and development programs.

References

-

CAS 835-71-2 | this compound. Hoffman Fine Chemicals. [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health (NIH). [Link]

-

A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. [Link]

-

Characterization Details. The Royal Society of Chemistry. [Link]

-

A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Global Research Online. [Link]

-

Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PubMed Central. [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

-

Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Semantic Scholar. [https://www.semanticscholar.org/paper/Quantum-mechanical-and-spectroscopic-(FT-IR%2C-and-Arjunan-Mohan/4712574e4056251b6a12781b089c1f609650d9c4]([Link]

-

Benzoxazole synthesis. Organic Chemistry Portal. [Link]

-

A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. ResearchGate. [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Targeting disease with benzoxazoles: a comprehensive review of recent developments. Springer. [Link]

-

¹H NMR spectrum of 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][6][8] oxazine. ResearchGate. [Link]

-

Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives. Semantic Scholar. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. 2-(p-Tolyl)benzo[d]oxazole | 835-71-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. scbt.com [scbt.com]

- 9. This compound | 835-71-2 [amp.chemicalbook.com]

- 10. esisresearch.org [esisresearch.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-(p-Tolyl)benzo[d]oxazole | 835-71-2 | TCI AMERICA [tcichemicals.com]

- 15. 835-71-2|2-(p-Tolyl)benzo[d]oxazole|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 2-(p-tolyl)benzoxazole: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(p-tolyl)benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core molecular characteristics, outline a robust laboratory synthesis protocol, and discuss its relevance in modern research and development.

Core Molecular Structure and Properties

This compound, also known as 2-(4-methylphenyl)benzoxazole, is an aromatic compound featuring a benzoxazole core fused to a p-tolyl group. This structure imparts a rigid, planar geometry that influences its chemical and photophysical properties.

The benzoxazole scaffold consists of a benzene ring fused to an oxazole ring. This heterocyclic system is a known "privileged structure" in medicinal chemistry, meaning it can interact with a wide range of biological targets. The addition of the p-tolyl group at the 2-position further modulates its electronic and steric properties, influencing its bioactivity and material characteristics.

Key Physicochemical Data

A summary of the essential quantitative data for this compound is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₁NO | [1][2][3] |

| Molecular Weight | 209.24 - 209.25 g/mol | [1][2][3] |

| CAS Number | 835-71-2 | [2][3] |

| Appearance | White to light yellow solid/powder | |

| Melting Point | 111-117 °C | [2][4] |

| Boiling Point | 196 °C (at 20.0 Torr) | [2] |

| Purity | Typically ≥95% | [3] |

Synthesis and Characterization: A Validated Protocol

The synthesis of 2-substituted benzoxazoles is a well-established process in organic chemistry. One of the most common and reliable methods is the condensation reaction between a 2-aminophenol and a corresponding aldehyde or carboxylic acid derivative.[5][6] This process, often promoted by an acid catalyst or dehydrating agent, results in the formation of the benzoxazole ring system through cyclization and subsequent dehydration.

Causality in Experimental Design:

The chosen protocol involves the reaction of 2-aminophenol with p-tolualdehyde. The reaction is typically carried out in a solvent that allows for the removal of water, which drives the equilibrium towards the product. The use of a catalyst like fly ash, as demonstrated in some green chemistry approaches, or traditional acid catalysts facilitates the key cyclization step.[5] Post-synthesis purification by recrystallization is crucial to remove unreacted starting materials and by-products, ensuring high purity of the final compound, which is then validated through characterization techniques.

Detailed Experimental Protocol: Synthesis of this compound

-

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1.0 equivalent) and p-tolualdehyde (1.0 equivalent).

-

Add a suitable solvent, such as ethanol or xylene.

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) or a green catalyst like activated fly ash.[5]

-

-

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

-

Step 3: Work-up and Isolation

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is then washed with a suitable solvent (e.g., cold ethanol or water) to remove impurities.

-

-

Step 4: Purification

-

Purify the crude solid by recrystallization from a solvent system like ethanol/water to obtain pure this compound as a crystalline solid.

-

-

Step 5: Characterization (Self-Validation)

-

Melting Point: Determine the melting point of the purified crystals. A sharp melting range close to the literature value (111-117 °C) indicates high purity.[2][4]

-

Spectroscopy:

-

¹H NMR: Confirm the structure by analyzing the proton NMR spectrum. Expect signals corresponding to the aromatic protons of both the benzoxazole and tolyl rings, as well as a characteristic singlet for the methyl group protons.

-

Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight. The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight (approx. 210.25 m/z).[5]

-

Infrared (IR) Spectroscopy: An IR spectrum can confirm the presence of key functional groups and the absence of starting material functionalities (e.g., -OH and -NH₂ from 2-aminophenol).

-

-

Below is a diagram illustrating the general workflow for the synthesis and validation of this compound.

Sources

- 1. This compound [chemicalbook.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 835-71-2 [amp.chemicalbook.com]

- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(p-tolyl)benzoxazole

Introduction

Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents and functional materials.[1] Their versatile biological activities, including antimicrobial and anticancer properties, make them a focal point in drug development.[2] Among these, 2-(p-tolyl)benzoxazole is a key intermediate and a subject of significant synthetic interest.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable analytical technique for the unambiguous structural characterization and purity assessment of such organic molecules.[1] This technical guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the causal logic behind spectral assignments and field-proven protocols for data acquisition.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the NMR spectral data, a standardized numbering system for the this compound structure is essential. The diagram below illustrates the molecule with each unique carbon and proton environment labeled, which will be referenced throughout this guide.

Caption: Structure and atom numbering of this compound.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The key parameters are the chemical shift (δ), which indicates the electronic environment; the integration, which reveals the relative number of protons; and the multiplicity (splitting pattern), which describes the number of neighboring protons.

Interpreting the Spectrum of this compound

The ¹H NMR spectrum of this compound displays distinct signals corresponding to three types of protons: those on the fused benzene ring of the benzoxazole core, those on the para-substituted tolyl ring, and the methyl group protons.

-

Aromatic Region - Benzoxazole Protons (H4, H5, H6, H7):

-

Chemical Shift (δ ≈ 7.30-7.80 ppm): These four protons reside on the fused benzene ring and typically appear as a complex multiplet in the downfield aromatic region.[1] Their exact shifts are influenced by the electron-withdrawing nature of the fused oxazole ring.

-

Multiplicity: Protons H4 and H7 are adjacent to only one proton each and will appear as doublets, while H5 and H6 are adjacent to two protons each and will appear as triplets (or more accurately, as triplets of doublets if long-range coupling is resolved). This creates a characteristic ABCD spin system.

-

-

Aromatic Region - p-Tolyl Protons (H2', H3', H5', H6'):

-

Chemical Shift (δ ≈ 7.35 and 8.15 ppm): The para-substitution pattern of the tolyl group creates chemical equivalence between H2' and H6', and between H3' and H5'. This results in a classic AA'BB' system, which simplifies to two distinct doublets.

-

Multiplicity: The protons ortho to the benzoxazole ring (H2'/H6') are deshielded and appear further downfield as a doublet (J ≈ 8.0 Hz).[3] The protons ortho to the methyl group (H3'/H5') are more shielded and appear slightly upfield as another doublet (J ≈ 8.0 Hz).[3] This two-doublet pattern is a hallmark of a 1,4-disubstituted benzene ring.

-

-

Upfield Region - Methyl Protons (H-Me):

-

Chemical Shift (δ ≈ 2.45 ppm): The three protons of the methyl group are chemically equivalent and are significantly shielded compared to the aromatic protons. They appear as a sharp singlet in the upfield region.

-

Multiplicity: The signal is a singlet because there are no protons on the adjacent carbon atom (C4') to cause splitting.

-

Summary of ¹H NMR Spectral Data

The following table summarizes the expected ¹H NMR spectral data for this compound, based on analysis of analogous structures.[3]

| Proton Assignment | Integration | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H2' / H6' | 2H | Doublet (d) | ~ 8.15 | ~ 8.2 |

| H7 | 1H | Multiplet (m) | ~ 7.75 | - |

| H4 | 1H | Multiplet (m) | ~ 7.75 | - |

| H5 / H6 | 2H | Multiplet (m) | ~ 7.36 | - |

| H3' / H5' | 2H | Doublet (d) | ~ 7.35 | ~ 8.2 |

| H-Me | 3H | Singlet (s) | ~ 2.45 | - |

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ 0.00 ppm). The signals for H4, H5, H6, and H7 often overlap to form a complex multiplet.

¹³C NMR Spectral Analysis: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shift of each carbon signal is highly sensitive to its hybridization and electronic environment.

Interpreting the Spectrum of this compound

Due to symmetry in the p-tolyl group, this compound has 11 unique carbon signals.

-

Downfield Region - Quaternary Carbons:

-

C2 (δ ≈ 163.0 ppm): The imine-like carbon of the oxazole ring is the most deshielded carbon due to its direct attachment to two electronegative heteroatoms (O and N).

-

C7a & C3a (δ ≈ 150.8, 142.0 ppm): These are the bridgehead carbons of the benzoxazole core, bonded to oxygen and nitrogen, respectively, placing them significantly downfield.[4]

-

C4' & C1' (δ ≈ 142.0, 124.5 ppm): These are the substituted aromatic carbons of the tolyl ring. C4' (attached to the methyl group) and C1' (attached to the benzoxazole) are quaternary and their shifts are distinct from the protonated carbons.[3]

-

-

Aromatic Region - CH Carbons:

-

Upfield Region - Methyl Carbon:

-

C-Me (δ ≈ 21.5 ppm): The sp³-hybridized methyl carbon is the most shielded carbon in the molecule, appearing at the highest field (lowest δ value).[3]

-

Summary of ¹³C NMR Spectral Data

The table below consolidates the expected ¹³C NMR chemical shifts for this compound.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 | ~ 163.0 |

| C7a | ~ 150.8 |

| C3a | ~ 142.0 |

| C4' | ~ 142.0 |

| C2' / C6' | ~ 129.8 |

| C3' / C5' | ~ 127.5 |

| C1' | ~ 124.5 |

| C5 / C6 | ~ 125.0 |

| C4 / C7 | ~ 120.0 / 110.5 |

| C-Me | ~ 21.5 |

Note: The assignments for C4/C7 and C5/C6 are approximate and may require advanced 2D NMR techniques (HSQC, HMBC) for definitive confirmation.

Field-Proven Experimental Protocols

Acquiring high-quality, reproducible NMR data is contingent upon a meticulous experimental protocol. Every step is designed to ensure sample integrity and instrument stability, forming a self-validating system.

Step-by-Step Methodology

-

Sample Preparation (The Foundation):

-

Justification: Purity is paramount. Insoluble impurities can severely degrade spectral quality by distorting the magnetic field homogeneity.

-

Protocol: a. Weigh 5-10 mg of purified this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[1] A higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope. b. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it. CDCl₃ is a common first choice for its excellent dissolving power for many non-polar to moderately polar organic compounds.[1] c. Vortex or sonicate the vial until the sample is completely dissolved. d. Filter the resulting solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-precision 5 mm NMR tube. This step removes any particulate matter. e. Add a small amount of an internal standard, typically tetramethylsilane (TMS), if absolute chemical shift referencing is required. Otherwise, the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H, δ 77.16 for ¹³C) serves as a reliable secondary reference.[1]

-

-

Data Acquisition (The Experiment):

-

Justification: Instrument parameters must be optimized to maximize signal-to-noise while minimizing experimental time and avoiding artifacts.

-

Protocol (on a 400 MHz Spectrometer): a. Insert the sample into the spectrometer's magnet and allow it to thermally equilibrate for 5-10 minutes. b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity (narrow, symmetrical solvent peak). c. For ¹H NMR:

- Acquire the spectrum using a standard single-pulse experiment.

- Typical parameters: spectral width of 12-16 ppm, acquisition time of ~3-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans. d. For ¹³C NMR:

- Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

- Typical parameters: spectral width of ~220-240 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2 seconds, and a significantly higher number of scans (e.g., 128 to 1024 or more) to achieve adequate signal-to-noise.

-

-

Data Processing (The Analysis):

-

Justification: Proper processing transforms the raw free induction decay (FID) signal into a clear, interpretable spectrum.

-

Protocol: a. Apply an exponential window function to the FID to improve the signal-to-noise ratio. b. Perform a Fourier Transform (FT) to convert the time-domain signal (FID) to the frequency-domain spectrum. c. Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical). d. Apply a baseline correction to ensure the baseline is flat and at zero intensity. e. Calibrate the chemical shift axis by referencing the TMS or residual solvent peak to its known value. f. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Visualized Workflow for Structural Elucidation

The logical flow from a synthesized compound to its confirmed structure via NMR is a critical process in chemical research.

Caption: Standardized workflow for NMR-based structural confirmation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint for its molecular structure. The ¹H spectrum is characterized by a complex multiplet for the benzoxazole ring protons, a distinct two-doublet pattern for the p-tolyl protons, and a sharp upfield singlet for the methyl group. The ¹³C spectrum confirms the presence of 11 unique carbon environments, with the C2 imine carbon appearing at the lowest field. By following rigorous experimental and analytical protocols, NMR spectroscopy serves as a self-validating tool, ensuring the structural integrity and purity of this important heterocyclic compound, thereby underpinning its application in research and development.

References

-

Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. Available at: [Link]

-

Sharma, V., et al. (2018). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. Available at: [Link]

Sources

An In-Depth Technical Guide to the Photophysical Properties of 2-(p-tolyl)benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole derivatives are a cornerstone in the development of functional organic materials, with applications spanning from medicinal chemistry to materials science.[1] Their rigid, planar structure and conjugated π-system give rise to intriguing photophysical properties, making them ideal candidates for use in organic light-emitting diodes (OLEDs), fluorescent probes, and as scaffolds for pharmacologically active agents.[2][3] Among this versatile class of compounds, 2-(p-tolyl)benzoxazole stands out as a key exemplar of 2-aryl-benzoxazoles, exhibiting characteristic absorption and fluorescence behaviors that are highly sensitive to its molecular environment.

This technical guide, crafted from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the core photophysical properties of this compound. We will delve into the synthetic methodologies for its preparation, provide a detailed analysis of its absorption and emission characteristics, and discuss the theoretical underpinnings of its electronic transitions. Furthermore, this guide will equip you with field-proven experimental protocols for the characterization of this and similar fluorophores, ensuring the integrity and reproducibility of your research.

Synthesis of this compound: A Practical One-Pot Approach

The synthesis of 2-aryl-benzoxazoles can be achieved through various methods, including the condensation of 2-aminophenols with carboxylic acids or aldehydes, often requiring harsh conditions or expensive catalysts.[4] However, for efficiency and ease of execution in a research setting, one-pot methodologies are highly desirable.[5][6] A particularly effective and straightforward one-pot synthesis of this compound involves the reaction of a 2-aminophenol with a carboxylic acid, promoted by a suitable catalyst.[5]

Experimental Protocol: One-Pot Synthesis

This protocol outlines a reliable one-pot synthesis of this compound from 2-aminophenol and p-toluic acid.

Materials:

-

2-Aminophenol

-

p-Toluic acid

-

Methanesulfonic acid (MSA)

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

To a stirred solution of p-toluic acid (1.2 mmol) in dry toluene (10 mL), add a catalytic amount of methanesulfonic acid.

-

Slowly add thionyl chloride (1.5 mmol) to the mixture at room temperature.

-

Heat the reaction mixture to reflux for 1-2 hours, monitoring the formation of the acid chloride.

-

After cooling to room temperature, add 2-aminophenol (1.0 mmol) to the reaction mixture.

-

Heat the mixture to reflux for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield this compound as a crystalline solid.

Diagram of Synthetic Workflow:

Caption: One-pot synthesis of this compound.

Core Photophysical Properties

The photophysical behavior of this compound is governed by the electronic transitions within its conjugated π-system. The primary absorption and emission events are attributed to π-π* transitions.

Absorption and Emission Spectra

The UV-Vis absorption spectrum of this compound typically exhibits a strong absorption band in the ultraviolet region, corresponding to the S₀ → S₁ transition. The fluorescence emission spectrum is characterized by a single emission band, which is typically a mirror image of the absorption band.[7]

Table 1: Photophysical Data of 2-Aryl-Benzoxazoles in Various Solvents

| Solvent | 2-Phenyl-benzoxazole Abs. (nm) | 2-Phenyl-benzoxazole Em. (nm) | This compound Abs. (nm) (Estimated) | This compound Em. (nm) (Estimated) |

| Cyclohexane | 318 | 350 | ~320 | ~352 |

| Dioxane | 320 | 355 | ~322 | ~357 |

| Acetonitrile | 320 | 356 | ~322 | ~358 |

| Methanol | 321 | 358 | ~323 | ~360 |

Note: The data for 2-phenyl-benzoxazole is sourced from the literature and serves as a close approximation for this compound due to their structural similarity. The estimated values for this compound anticipate a slight bathochromic shift due to the electron-donating nature of the tolyl group.

Solvatochromism

The photophysical properties of this compound exhibit a degree of sensitivity to the polarity of the solvent, a phenomenon known as solvatochromism.[8] As the polarity of the solvent increases, a slight bathochromic (red) shift is generally observed in the emission spectrum. This is indicative of a larger dipole moment in the excited state compared to the ground state, leading to greater stabilization of the excited state by polar solvent molecules.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, while the fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For 2-aryl-benzoxazoles, high fluorescence quantum yields are often observed.

Excited-State Intramolecular Proton Transfer (ESIPT)

A noteworthy photophysical process observed in some benzoxazole derivatives is Excited-State Intramolecular Proton Transfer (ESIPT).[9] This process typically occurs in molecules containing a hydroxyl group ortho to the benzoxazole ring, such as 2-(2'-hydroxyphenyl)benzoxazole (HBO). In such cases, upon photoexcitation, an ultrafast proton transfer occurs from the hydroxyl group to the nitrogen atom of the benzoxazole ring, leading to the formation of a keto-tautomer. This results in a large Stokes shift, with the emission from the keto form being significantly red-shifted compared to the absorption of the enol form.

It is crucial to note that This compound does not possess the requisite intramolecular hydrogen bond for ESIPT to occur . Therefore, its fluorescence is characterized by a normal, smaller Stokes shift, originating from the initially excited species.

Diagram of ESIPT vs. Normal Fluorescence:

Caption: Comparison of ESIPT and normal fluorescence pathways.

Experimental Characterization: Protocols and Insights

Accurate characterization of the photophysical properties of this compound requires rigorous experimental techniques. The following protocols provide a step-by-step guide for obtaining reliable data.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.

Protocol:

-

Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a spectroscopic grade solvent. From this, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 at the absorption maximum.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the pure solvent to be used as a reference.

-

Data Acquisition: Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 250-450 nm).

-

Data Analysis: Determine the wavelength of maximum absorption (λmax). Plot absorbance at λmax versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of this plot according to the Beer-Lambert law.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of this compound.

Protocol:

-

Solution Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrument Setup: Use a spectrofluorometer.

-

Emission Spectrum: Set the excitation wavelength to the λmax determined from the absorption spectrum and scan the emission monochromator over a range that encompasses the expected fluorescence (e.g., 330-500 nm).

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range that includes the absorption band (e.g., 250-380 nm). The corrected excitation spectrum should be superimposable on the absorption spectrum.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.

Protocol:

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).[10]

-

Solution Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Data Acquisition: Record the absorption and fluorescence emission spectra for all solutions.

-

Data Analysis: Integrate the area under the fluorescence emission curve for each solution. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φs) can be calculated using the following equation:

Φs = Φr * (ms / mr) * (ns² / nr²)

where Φr is the quantum yield of the reference, ms and mr are the slopes of the plots for the sample and reference, and ns and nr are the refractive indices of the respective solvents.[11]

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime of this compound.

Protocol:

-

Instrument Setup: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.[12][13]

-

Data Acquisition: Excite the sample with the pulsed laser and collect the emitted photons. The TCSPC electronics measure the time delay between the laser pulse and the arrival of each photon. Over many cycles, a histogram of photon arrival times is built, which represents the fluorescence decay profile.

-

Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer) in place of the sample.

-

Data Analysis: Deconvolute the measured fluorescence decay with the IRF using appropriate fitting software to obtain the fluorescence lifetime (τ).

Diagram of TCSPC Experimental Workflow:

Caption: Simplified workflow of a TCSPC experiment.

Computational Modeling of Photophysical Properties

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for predicting and understanding the photophysical properties of molecules like this compound.[14][15]

Theoretical Protocol: DFT and TD-DFT Calculations

Objective: To computationally model the absorption and emission properties of this compound.

Software: Gaussian, ORCA, or other quantum chemistry packages.

Procedure:

-

Ground State Geometry Optimization: Optimize the ground state geometry of this compound using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[16]

-

Vertical Absorption Energies: Using the optimized ground state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum.

-

Excited State Geometry Optimization: Optimize the geometry of the first excited state (S₁) using TD-DFT.

-

Vertical Emission Energies: Using the optimized S₁ geometry, perform a TD-DFT calculation to obtain the vertical de-excitation energy, which corresponds to the fluorescence emission maximum.

Conclusion

This compound serves as a valuable model compound for understanding the photophysical properties of the broader class of 2-aryl-benzoxazoles. Its straightforward synthesis, robust fluorescence, and sensitivity to the local environment make it a versatile building block in various scientific disciplines. This guide has provided a comprehensive overview of its synthesis, core photophysical characteristics, and the experimental and computational methodologies required for its thorough investigation. By adhering to the detailed protocols and understanding the underlying principles outlined herein, researchers can confidently and accurately characterize this compound and related compounds, paving the way for the rational design of novel functional materials and probes.

References

- Crosby, G. A., & Demas, J. N. (1971). Measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024.

- Becker, W. (2005). Advanced time-correlated single photon counting techniques. Springer.

- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.

- Valeur, B. (2001).

- Guilbault, G. G. (Ed.). (1990). Practical fluorescence. Marcel Dekker.

- Sharma, A., & Schulman, S. G. (1999). Introduction to fluorescence spectroscopy. Wiley-Interscience.

- Parker, C. A. (1968). Photoluminescence of solutions. Elsevier.

- Eaton, D. F. (1988). Reference materials for fluorescence quantum yield measurements. Pure and Applied Chemistry, 60(7), 1107-1114.

- Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-pot synthesis of 2-substituted benzoxazoles directly from carboxylic acids. Australian Journal of Chemistry, 61(11), 881-887.

- Kumar, A., Pal, V., & Mishra, K. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.

- Rakas, A., Persoons, L., Daelemans, D., Grgić, D., & Gazivoda Kraljević, T. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)

- Singh, L. P., Chawla, V., & Saraf, S. (2010). Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. Der Pharma Chemica, 2(4), 236-241.

- Fery-Forgues, S. (2017). 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence. Photochemical & Photobiological Sciences, 16(7), 1020-1035.

- Sinha, H. K., & Dogra, S. K. (1990). Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles in different solvents and at various acid concentrations. Indian Journal of Chemistry, 29A, 1153-1159.

- Akine, S., & Nabeshima, T. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1386-1394.

- Srinivasan, K. V., et al. (2004). A regioselective one-pot synthesis of 2-arylbenzimidazoles, benzoxazoles and benzothiazoles using ionic liquids. Tetrahedron Letters, 45(2), 209-211.

- Hayashi, M., et al. (2007). Direct synthesis of 2-arylbenzoxazoles from substituted 2-aminophenols and aldehydes in the presence of activated carbon. The Journal of Organic Chemistry, 72(18), 6949-6951.

-

Agilent. (n.d.). What Is Fluorescence Spectroscopy? Principles Overview. Retrieved from [Link]

- Pal, T., et al. (2005). Spectroscopic characterizations of non-amphiphilic 2-(4-biphenylyl)-6-phenyl benzoxazole molecules at the air-water interface and in Langmuir-Blodgett films. Journal of Luminescence, 114(3-4), 185-194.

-

Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Retrieved from [Link]

- Reichardt, C. (2003). Solvents and solvent effects in organic chemistry. Wiley-VCH.

-

Edinburgh Instruments. (n.d.). What is Time-Correlated Single Photon Counting (TCSPC)?. Retrieved from [Link]

- Zhao, J., Ji, S., Chen, Y., Guo, H., & Yang, P. (2012). Excited state intramolecular proton transfer (ESIPT): from fundamental understanding to materials applications. Physical Chemistry Chemical Physics, 14(25), 8803-8817.

- Reiser, A., Leyshon, L. J., Saunders, D., Mijovic, M. V., Bright, A., & Bogie, J. (1972). Fluorescence of aromatic benzoxazole derivatives. Journal of the American Chemical Society, 94(8), 2414-2421.

- Li, X., et al. (2015). 2-Aryl-perfluorobenzoxazoles: synthesis, fluorescence properties and synthetic applications in cubic platinum nanoparticles.

- de Melo, J. S., et al. (2020).

- Shi, Z., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(14), 5393.

-

University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

- Adamo, C., & Jacquemin, D. (2013). The calculations of excited-state properties with time-dependent density functional theory. Chemical Society Reviews, 42(3), 845-856.

-

Casida, M. E. (2015). Time-Dependent Density-Functional Theory (TD-DFT): A Hands-On Tutorial. Retrieved from [Link]

- Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2022).

- Walczak, K., et al. (2022). Solving the Puzzle of Unusual Excited-State Proton Transfer in 2,5-Bis(6-methyl-2-benzoxazolyl)phenol. The Journal of Physical Chemistry Letters, 13(11), 2551-2557.

- Melin, F., et al. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 852-864.

-

Boens, N., et al. (2007). Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. Retrieved from [Link]

- Gryko, D. T., et al. (2018). 5-Aryl Substituted 2-(2-Methoxyphenyl)benzoxazoles with Large Stokes Shifts: Synthesis, Crystal Structures and Optical Properties. ChemistrySelect, 3(31), 8996-9001.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lcms.labrulez.com [lcms.labrulez.com]

- 12. bhu.ac.in [bhu.ac.in]

- 13. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 14. DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. members.cecam.org [members.cecam.org]

- 16. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(p-tolyl)benzoxazole

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a prominent class of heterocyclic compounds, featuring a benzene ring fused to an oxazole ring. This bicyclic system is a privileged scaffold in medicinal chemistry and materials science due to its rigid, planar structure and unique electronic properties.[1][2][3] Derivatives of benzoxazole exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Among these, 2-(p-tolyl)benzoxazole stands out as a key intermediate and a subject of study for its potential applications. This guide provides a detailed exploration of its synthesis and a rigorous framework for its characterization, reflecting field-proven insights and methodologies.

Part 1: Synthesis of this compound: Methodologies and Mechanistic Insights

The construction of the 2-arylbenzoxazole core is most commonly achieved through the condensation of a 2-aminophenol with an appropriate carboxylic acid derivative or an aldehyde.[1][2][4] These methods, while established, have evolved to include more efficient, one-pot procedures that offer higher yields and milder reaction conditions.

Methodology A: The Phillips-Ladenburg Condensation Route

A foundational approach to benzoxazole synthesis is the condensation of 2-aminophenol with a carboxylic acid, a reaction often referred to as the Phillips-Ladenburg synthesis.[5][6] This method involves the formation of an intermediate N-(2-hydroxyphenyl)amide, which then undergoes intramolecular cyclization and dehydration to yield the final benzoxazole product.

Reaction Mechanism: Phillips-Ladenburg Condensation

The mechanism proceeds in two key stages. First, the amino group of 2-aminophenol nucleophilically attacks the carbonyl carbon of p-toluic acid, forming a tetrahedral intermediate. Subsequent dehydration yields the N-(2-hydroxyphenyl)-4-methylbenzamide. The second stage involves an acid-catalyzed intramolecular cyclization, where the hydroxyl group attacks the amide carbonyl, followed by another dehydration step to form the stable aromatic benzoxazole ring.

Sources

- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]

- 5. adichemistry.com [adichemistry.com]

- 6. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Arylbenzoxazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-arylbenzoxazole core is a cornerstone of modern medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery and historical evolution of this "privileged" heterocyclic scaffold. We traverse the timeline from its initial synthesis in the late 19th century to the sophisticated, high-throughput methodologies employed today. This document offers a deep dive into the causality behind experimental choices in synthetic strategies, from classical condensation reactions to modern catalytic and green chemistry approaches. Detailed protocols for key synthetic transformations are provided, alongside mechanistic insights and a survey of the diverse applications that have established 2-arylbenzoxazoles as a vital tool in innovation.

A Historical Perspective: The Genesis of the Benzoxazole Ring

The story of the benzoxazole ring system, a fusion of benzene and an oxazole ring, begins in the fertile ground of 19th-century organic chemistry. While the work of chemical luminaries like August Wilhelm von Hofmann laid the foundational understanding of aromatic amines, the first documented synthesis of a benzoxazole derivative is attributed to Hobrecker in 1872. This was shortly followed by the seminal work of Albert Ladenburg in 1876, who developed a more general and enduring method for the synthesis of 2-substituted benzoxazoles.

The classical Ladenburg synthesis , involving the condensation of an o-aminophenol with a carboxylic acid at elevated temperatures, marked the true inception of accessible benzoxazole chemistry. This robust reaction, often facilitated by dehydrating agents like polyphosphoric acid (PPA), opened the door for the systematic exploration of this new class of heterocycles. The initial discoveries were driven by academic curiosity into the reactivity and properties of these novel structures. It would be nearly a century before the full therapeutic and materials potential of the 2-arylbenzoxazole scaffold began to be realized, sparking a renaissance in its synthetic chemistry.

The Synthetic Evolution: From Brute Force to Finesse

The journey of 2-arylbenzoxazole synthesis is a compelling narrative of increasing sophistication, efficiency, and environmental consciousness. Methodologies have evolved from harsh, high-temperature classical procedures to elegant, catalyst-driven transformations that offer high yields and broad functional group tolerance under mild conditions.

Classical Condensation Strategies: The Foundation

The earliest and most direct methods for constructing the 2-arylbenzoxazole scaffold rely on the condensation of o-aminophenols with various carbonyl-containing precursors. These methods, while foundational, often require forcing conditions.

-

From Carboxylic Acids (Ladenburg Synthesis): This remains a widely used method due to the ready availability of starting materials. The reaction involves the dehydration of an intermediate o-hydroxyamide. Polyphosphoric acid (PPA) is a common medium, acting as both a solvent and a powerful dehydrating agent.

-

From Aldehydes: The reaction of an o-aminophenol with an aldehyde proceeds via the formation of a Schiff base intermediate, which is then oxidatively cyclized. A variety of oxidizing agents have been employed, including lead tetraacetate, manganese (III) acetate, and even elemental sulfur.[1]

-

From Acyl Chlorides: Acyl chlorides provide a more reactive alternative to carboxylic acids, allowing for the initial acylation of the o-aminophenol to occur under milder conditions. The resulting o-hydroxyamide is then cyclized, often with the aid of a dehydrating agent or heat.

Modern Catalytic Methodologies: A Paradigm Shift

The late 20th and early 21st centuries witnessed a revolution in 2-arylbenzoxazole synthesis, driven by the advent of transition metal catalysis. These methods offer significant advantages in terms of efficiency, substrate scope, and reaction conditions.

-

Palladium-Catalyzed Cross-Coupling: Palladium catalysis has been instrumental in the direct arylation of the benzoxazole C-2 position with aryl halides.[2] This approach allows for the late-stage introduction of the aryl group, which is highly advantageous in medicinal chemistry for structure-activity relationship (SAR) studies.

-

Copper-Catalyzed Cyclizations: Copper catalysts are widely used for the intramolecular cyclization of o-haloanilides. This method provides an alternative route that avoids the use of o-aminophenols as starting materials.[3]

-

Iron-Catalyzed Reactions: The use of inexpensive and environmentally benign iron catalysts has gained traction. Iron-catalyzed hydrogen transfer reactions, for example, enable the synthesis of 2-arylbenzoxazoles from o-nitrophenols and benzylic alcohols in a cascade process.

-

Microwave-Assisted Synthesis: The application of microwave irradiation has dramatically reduced reaction times for many classical and modern synthetic procedures.[1][4][5] Microwave heating can efficiently promote condensation and cyclization reactions, often leading to higher yields and cleaner product profiles.

Key Experimental Protocols

To provide a practical context, this section details step-by-step methodologies for both a classical and a modern synthesis of a representative 2-arylbenzoxazole.

Protocol 1: Classical Synthesis of 2-Phenylbenzoxazole via Ladenburg Condensation

This protocol describes the synthesis of 2-phenylbenzoxazole from o-aminophenol and benzoic acid using polyphosphoric acid (PPA) as a catalyst and dehydrating agent.[6]

Materials:

-

o-Aminophenol

-

Benzoic acid

-

Polyphosphoric acid (PPA)

-

Crushed ice

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Combine o-aminophenol (1.09 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol) in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.[6]

-

Carefully add polyphosphoric acid (40 g) to the flask.[6]

-

Heat the reaction mixture to 150-180°C and maintain this temperature for 4-5 hours, with continuous stirring.

-

After cooling to room temperature, pour the viscous reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic mixture with a saturated sodium bicarbonate solution until a precipitate forms.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford pure 2-phenylbenzoxazole.

Protocol 2: Microwave-Assisted Green Synthesis of 2-Arylbenzoxazoles

This protocol outlines an environmentally friendly, microwave-assisted synthesis of 2-arylbenzoxazoles from o-aminophenol and an aromatic aldehyde in glycerol.[1]

Materials:

-

o-Aminophenol

-

Substituted aromatic aldehyde (e.g., benzaldehyde)

-

Glycerol

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine o-aminophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and glycerol (2 mL).[1]

-

Seal the vessel and place it in a focused microwave reactor.

-

Irradiate the mixture at a power of 20 W, maintaining a temperature of 110°C for several minutes (reaction progress can be monitored by TLC).[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2-arylbenzoxazole.

Mechanistic Insights: The Chemistry Behind the Curtain

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and extending the substrate scope.

Mechanism of the Ladenburg Synthesis (Acid-Catalyzed Condensation)

The Ladenburg synthesis proceeds through an initial acylation of the amino group of the o-aminophenol by the carboxylic acid, forming an o-hydroxyamide intermediate. Under the acidic and dehydrating conditions provided by PPA, the phenolic hydroxyl group is protonated, followed by an intramolecular nucleophilic attack of the amide oxygen onto the protonated hydroxyl group's carbon. Subsequent dehydration leads to the formation of the oxazole ring.

Applications: The Fruits of a Versatile Scaffold

The unique photophysical properties and biological activity of 2-arylbenzoxazoles have led to their widespread application in diverse fields.

Medicinal Chemistry

The 2-arylbenzoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal pharmacophore.

| Therapeutic Area | Target | Example Application |

| Neurodegenerative Diseases | Adenosine A2A receptor | Development of antagonists for Parkinson's and Alzheimer's diseases.[7] |

| Oncology | Various kinases, tubulin | Design of novel anti-cancer agents. |

| Infectious Diseases | Bacterial and fungal enzymes | Synthesis of new antimicrobial and antifungal compounds. |

| Inflammatory Diseases | Cyclooxygenase-2 (COX-2) | Creation of selective anti-inflammatory drugs.[8] |

Materials Science

The extended π-conjugated system of many 2-arylbenzoxazoles imparts them with interesting photophysical properties, making them valuable in materials science.

-

Organic Light-Emitting Diodes (OLEDs): Certain 2-arylbenzoxazole derivatives exhibit strong fluorescence and are used as emitters or host materials in OLEDs for displays and lighting.[9][10][11][12][13]

-

Fluorescent Whitening Agents: Their ability to absorb UV light and emit blue light makes them effective optical brighteners in textiles, plastics, and detergents, counteracting yellowing and enhancing whiteness.[3][14][15][16]

Conclusion

From its humble beginnings in 19th-century academic laboratories to its current status as a high-value scaffold in drug discovery and materials science, the 2-arylbenzoxazole has had a remarkable journey. The evolution of its synthesis reflects the broader progress of organic chemistry, moving from brute-force methods to elegant and sustainable catalytic strategies. For researchers and scientists, a deep understanding of this history and the diverse synthetic toolkit available is essential for harnessing the full potential of this versatile and privileged structure in the development of new technologies and therapies.

References

- Hobrecker, F. (1872). Ueber eine neue Bildungsweise der Oxybenzole. Berichte der deutschen chemischen Gesellschaft, 5(2), 920-922.

- Sonawane, N. B., Rajput, J. D., Jagatap, S. S., & Patil, D. R. (2023). Microwave Assisted Greener and Eco-Friendly Approach for Synthesis of Functionalized 2-Arylbenzoxazoles, 2-Arylbenzothiazoles, and 2-Arylbenzimidazoles Using Waste Curd Water.

- Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides. Organic Letters, 12(16), 3578–3581.

- Gąsiorowska, J., Knaś, M., & Teper, D. (2022).

-

Synthesis of 2-Phenylbenzoxazole using Different Heterogeneous Copper Catalysts. (n.d.). ResearchGate. Retrieved from [Link]

- Duroux, R., Renault, N., Cuelho, J. E., Agouridas, L., Blum, D., Lopes, L. V., Melnyk, P., & Yous, S. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 850-864.

- Mollo, M. C., & Orelli, L. R. (2016). Microwave-Assisted Synthesis of 2-Aryl-2-oxazolines, 5,6-Dihydro-4H-1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines. Organic Letters, 18(23), 6116–6119.

- Perry, R. J., Wilson, B. D., & Miller, R. J. (1994). Synthesis of 2-arylbenzoxazoles via the palladium-catalyzed carbonylation and condensation of aromatic halides and o-aminophenols. The Journal of Organic Chemistry, 59(24), 7393-7395.

- Seth, K., Garg, S. K., Kumar, R., Purohit, P., Meena, V. S., Goyal, R., ... & Chakraborti, A. K. (2013). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters, 4(10), 973–977.

-

Mechanosynthesis of Solid-State Benzoxazoles for Use as OLED. (n.d.). ResearchGate. Retrieved from [Link]

- Singh, L. P. (2010). Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives. Der Pharma Chemica, 2(4), 206-212.

-

2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. (n.d.). MDPI. Retrieved from [Link]

-

The synthesis and properties of benzoxazole fluorescent brighteners for application to polyester fibers. (n.d.). ResearchGate. Retrieved from [Link]

-

Microwave-Assisted Synthesis of Benzoxazoles Derivatives. (n.d.). Bentham Science. Retrieved from [Link]

-

What is the purpose of fluorescent whitening agents? (n.d.). WSD Chemical. Retrieved from [Link]

- Zhang, X. H., Zhou, W. J., Yang, M., et al. (2012). Microwave-assisted Synthesis of Benzothiazole Derivatives Using Glycerol as Green Solvent. Journal of Chemical Research, 36(8), 489-491.

-

Condensation-Based Methods for the C−H Bond Functionalization of Amines. (n.d.). PubMed Central. Retrieved from [Link]

-

Rapid synthesis of benzoxazole (intramolecular C-O bond formation), an efficient two step protocol: Role of bases and solvent. (n.d.). ResearchGate. Retrieved from [Link]

- Berichte der Deutschen Chemischen. (n.d.).

-

Microwave-Assisted Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles from Resin-Bound Esters. (n.d.). ACS Publications. Retrieved from [Link]

- Technical Application Note: Fluorescent Brightener OB (CAS No. 7128-64-5). (n.d.).

-

Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog. (n.d.). Stanford Libraries. Retrieved from [Link]

-

Catalog Record: Berichte der Deutschen Chemischen Gesellschaft | HathiTrust Digital Library. (n.d.). HathiTrust. Retrieved from [Link]

-

Biological Synthesis of Substituted o-Aminophenols. (n.d.). DTIC. Retrieved from [Link]

- Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578–3581.

- Bora, U., & Sarma, B. (2006).

-

Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Chemistry Portal. Retrieved from [Link]

-

Gram-scale synthesis of 2-phenylbenzoxazole. (n.d.). ResearchGate. Retrieved from [Link]

- Berichte der Deutschen Chemischen Gesellschaft. (1876). Google Books.

-

Benzoic Acid Catalyzed Annulations of α‑Amino Acids and Aromatic Aldehydes Containing an ortho-Michael Acceptor: Access to 2,. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

-

2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. (n.d.). PubMed Central. Retrieved from [Link]

-

Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. (n.d.). MDPI. Retrieved from [Link]

- US6630254B2 - Conjugated polycarbazole derivatives in Organic Light Emitting Diodes. (n.d.). Google Patents.

-

Synthesis and application of new carbazole- and phenoxazine-based compounds for organic light emitting diodes. (n.d.). KTU ePubl. Retrieved from [Link]

- Berichte der Deutschen Chemischen Gesellschaft. (n.d.). Google Books.

- Berichte der Deutschen Chemischen Gesellschaft. (n.d.). Google Books.

Sources

- 1. Microwave-Assisted Synthesis of Benzoxazoles in Glycerol [yyhx.ciac.jl.cn]

- 2. Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Microwave-assisted Synthesis of Benzoxazoles Derivatives | Bentham Science [eurekaselect.com]

- 6. benchchem.com [benchchem.com]

- 7. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ckthakurcollege.net [ckthakurcollege.net]

- 9. researchgate.net [researchgate.net]

- 10. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review | MDPI [mdpi.com]

- 12. US6630254B2 - Conjugated polycarbazole derivatives in Organic Light Emitting Diodes - Google Patents [patents.google.com]

- 13. Synthesis and application of new carbazole- and phenoxazine-based compounds for organic light emitting diodes [epubl.ktu.edu]

- 14. researchgate.net [researchgate.net]

- 15. specialchem.com [specialchem.com]

- 16. orientalchemicals.com [orientalchemicals.com]

The Benzoxazole Core: A Comprehensive Technical Guide for Drug Discovery

Introduction: The Enduring Significance of the Benzoxazole Scaffold

The benzoxazole core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring with an oxazole ring, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its rigid, planar structure and unique electronic properties make it a privileged scaffold, capable of engaging with a diverse array of biological targets.[3] With a molecular formula of C₇H₅NO, this seemingly simple architecture has given rise to a multitude of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6]

This technical guide provides an in-depth exploration of the fundamental chemistry of the benzoxazole core. We will delve into its synthesis, reactivity, and key physicochemical properties, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

I. Synthesis of the Benzoxazole Core: Building the Foundation

The construction of the benzoxazole ring system is a well-established area of synthetic organic chemistry, with numerous methodologies developed to afford a wide range of substituted derivatives. The most prevalent and versatile approach involves the condensation of an o-aminophenol with a suitable electrophilic partner, followed by cyclization.[2][7]

Classical and Modern Synthetic Strategies

The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and the principles of green chemistry. Below is a summary of the most common methods for benzoxazole synthesis.

| Method | Reactants | Catalyst/Reagent | Conditions | Advantages | Disadvantages | Reference(s) |

| Condensation with Carboxylic Acids | o-Aminophenol, Carboxylic Acid | Polyphosphoric acid (PPA) | High temperature (e.g., 150°C) | Readily available starting materials, straightforward | Harsh conditions, limited functional group tolerance | [4] |

| Condensation with Aldehydes | o-Aminophenol, Aldehyde | Oxidizing agent (e.g., DDQ, IBD), various catalysts (nanocatalysts, metal catalysts) | Varies (room temp. to elevated temp.), often solvent-free or in green solvents | Milder conditions, broad substrate scope, high yields | Requires an oxidative step | [2] |

| Reaction with Acid Derivatives | o-Aminophenol, Acid Chloride/Anhydride | Base (e.g., pyridine) | Room temperature | High yields, mild conditions | Acid derivatives can be moisture-sensitive | [2] |